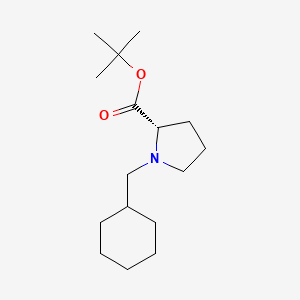
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is a compound that belongs to the class of organic chemicals known as carboxylic acid esters. These compounds are typically characterized by the presence of a carboxylate group attached to a carbon atom. In particular, this compound is known for its chirality, as indicated by the (2S) designation, suggesting a specific three-dimensional arrangement of atoms in the molecule. The presence of the tert-butyl and cyclohexylmethyl groups imparts unique steric and electronic properties that influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of (2S)-pyrrolidine-2-carboxylic acid with tert-butyl chloroformate and cyclohexylmethanol in the presence of a base, such as triethylamine. This results in the formation of tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate through an esterification process.
Industrial Production Methods
Industrial production typically scales up the laboratory methods using larger reactors and optimized reaction conditions. For example, the reaction might be conducted under an inert atmosphere to prevent oxidation, with continuous monitoring of temperature and pH to ensure high yields and purity. Solvent selection and purification methods, such as recrystallization or chromatography, are also refined for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, forming ketones or carboxylic acids.
Reduction: : Reduction typically involves the conversion of the ester group into an alcohol, using reagents such as lithium aluminium hydride.
Substitution: : The tert-butyl and cyclohexylmethyl groups can participate in nucleophilic substitution reactions under the right conditions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Lithium aluminium hydride in anhydrous ether is frequently used.
Substitution: : Nucleophiles like hydroxide ions or amines can facilitate substitution, often in aprotic solvents to stabilize the intermediate states.
Major Products Formed
Oxidation: : Produces cyclohexylmethyl ketone or cyclohexylmethanol.
Reduction: : Results in 2-(tert-butylamino)cyclohexylmethanol.
Substitution: : Depending on the nucleophile, substituted esters or amides might be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is used as a chiral building block for the synthesis of other complex molecules. Its unique structure allows for the creation of specific stereochemical configurations.
Biology and Medicine
In medicinal chemistry, this compound serves as an intermediate in the development of pharmaceuticals. Its carboxylate group is a functional moiety in the design of enzyme inhibitors, receptor agonists, and other bioactive molecules.
Industry
Industrially, it is used in the synthesis of polymers, resins, and other materials where specific chirality is essential for the desired material properties.
Wirkmechanismus
The compound exerts its effects primarily through its interactions with biological targets such as enzymes and receptors. The carboxylate ester group is typically hydrolyzed in vivo to release the active (2S)-pyrrolidine-2-carboxylic acid, which then interacts with specific molecular targets. The cyclohexylmethyl group can enhance the lipophilicity of the compound, aiding in its membrane permeability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2S)-1-(benzyl)pyrrolidine-2-carboxylate
tert-Butyl (2S)-1-(methyl)pyrrolidine-2-carboxylate
tert-Butyl (2S)-1-(phenylmethyl)pyrrolidine-2-carboxylate
Uniqueness
The primary uniqueness of tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate lies in its specific steric and electronic properties imparted by the cyclohexylmethyl group, which differentiates it from similar compounds. This structural variation can lead to differences in reactivity, interaction with biological targets, and overall chemical behavior, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-16(2,3)19-15(18)14-10-7-11-17(14)12-13-8-5-4-6-9-13/h13-14H,4-12H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSHLMFXCWLZHK-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
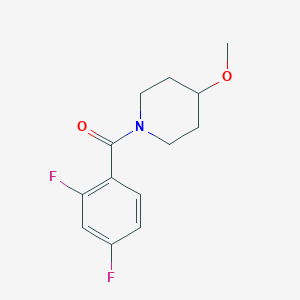
![4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2938651.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2938652.png)
![N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide](/img/structure/B2938653.png)
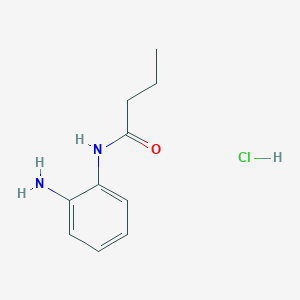
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)
amine hydrochloride](/img/structure/B2938656.png)
![2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2938657.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one](/img/structure/B2938658.png)
![4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2938660.png)
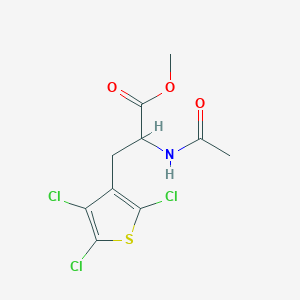
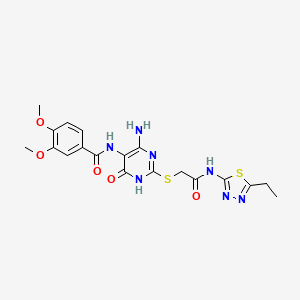
![N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2938665.png)
![Methyl 6-[[(4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B2938666.png)
